Propen-2-ol

Description

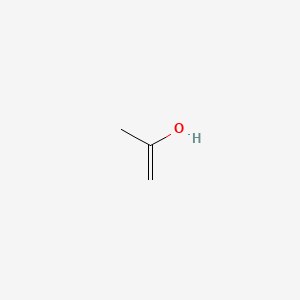

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

29456-04-0 |

|---|---|

Formule moléculaire |

C3H6O |

Poids moléculaire |

58.08 g/mol |

Nom IUPAC |

prop-1-en-2-ol |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3 |

Clé InChI |

NARVIWMVBMUEOG-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Propen 2 Ol

Indirect Generation Pathways for Propen-2-ol and Its Analogues

The most fundamental indirect pathway for the generation of this compound is the keto-enol tautomerization of acetone (B3395972) (propan-2-one) doubtnut.comcdnsciencepub.com. In most conventional conditions, the equilibrium strongly favors the keto form, making the concentration of this compound extremely low doubtnut.comresearchgate.net. To overcome this thermodynamic barrier and enable the study of this compound, specialized techniques are employed.

One notable approach involves matrix isolation at cryogenic temperatures combined with electron bombardment cdnsciencepub.comcdnsciencepub.com. By bombarding a dilute mixture of acetone in an argon gas matrix at 12 K, researchers have successfully generated and directly observed matrix-isolated this compound using infrared (IR) spectroscopy cdnsciencepub.comcdnsciencepub.com. This method allows for the stabilization of the thermodynamically unfavorable enol isomer, providing crucial spectroscopic evidence for its existence and enabling detailed characterization cdnsciencepub.comcdnsciencepub.com. The detection of matrix-isolated this compound is consistent with a process involving acetone ionization, isomerization, neutralization, and subsequent stabilization within the low-temperature matrix cdnsciencepub.comcdnsciencepub.com.

Furthermore, studies related to interstellar chemistry have explored the formation of this compound in low-temperature acetone ices upon exposure to energetic electrons, highlighting its potential role in the formation of complex organic molecules in deep space researchgate.netrsc.org. The formation pathways often involve intramolecular hydrogen transfers from the methyl group to the carbonyl oxygen atom in acetone rsc.org.

Catalytic Approaches to Transient Enol Formation

Catalysis plays a pivotal role in facilitating the formation of transient enols or their equivalents, either by accelerating the tautomerization equilibrium or by generating enol derivatives in situ for subsequent reactions.

Acid and Base Catalysis: Both acid and base catalysis are well-established methods for promoting keto-enol tautomerization. In acid-catalyzed mechanisms, the process typically begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol intermediate libretexts.org. Conversely, base catalysis involves the direct deprotonation of an α-hydrogen to form an enolate, which is the conjugate base of the enol.

Metal Catalysis: Transition metal catalysis has emerged as a powerful tool for generating transient enol species, particularly enol ethers, from stable precursors. These transient intermediates can then be engaged in situ in subsequent catalytic reactions rsc.orgpolimi.it. For instance, cobalt-catalyzed auto-tandem isomerization/polymerization of allyl ethers has been reported to proceed via metal enolate formation, notably without requiring a carbonyl group or a reactive α-functionality adjacent to it rsc.orgpolimi.it. Rhodium-catalyzed 1-carbon olefin isomerization can also generate enol ethers as intermediates, operating effectively at room temperature rsc.orgpolimi.it.

Organocatalysis: Organocatalysis provides enantioselective routes to enol equivalents. Chiral secondary amine catalysts can react with aldehydes to form transient enamines, which are nucleophilic species analogous to enols organic-chemistry.orgmdpi.com. These enamines can then undergo selective one-electron oxidation to generate singly occupied molecular orbital (SOMO)-activated electrophilic radical cations, susceptible to attack by ketone-derived enol silanes in reactions like α-enolation organic-chemistry.org. This radical-based approach allows for unique bond constructions and the formation of enantioenriched products organic-chemistry.org.

Biocatalysis: Recent advancements include the use of engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), to catalyze the asymmetric alkylation of ketones nih.gov. In these biocatalytic systems, transient nucleophilic enolate species derived from ketones are intercepted by the enzyme, facilitating selective carbon-carbon bond formation and enabling asymmetric synthesis nih.gov.

Chemo- and Regioselective Synthesis of this compound Precursors

Given the inherent instability of this compound, its synthetic utility often relies on the generation and manipulation of more stable enol derivatives, which serve as precursors. The challenge lies in achieving high chemo- and regioselectivity, especially when dealing with unsymmetrical ketones that can yield multiple enol isomers.

Silyl Enol Ethers: Silyl enol ethers are among the most versatile and widely used stable enol equivalents. They are readily synthesized from ketones and aldehydes and act as nucleophilic enolate surrogates in various synthetic transformations organic-chemistry.orgresearchgate.net. Their formation can often be controlled to favor either the kinetic (less substituted) or thermodynamic (more substituted) enol isomer, depending on the base and reaction conditions employed. For example, calcium bis(hexamethyldisilazide) (Ca(HMDS)2) has been shown to be a highly kinetically selective base for the enolization of unsymmetrical ketones nd.edu.

Enol Esters and Enol Triflates: Other stable enol derivatives include enol esters and enol triflates. Enol triflates, for instance, can be accessed in a regiochemically defined manner from ketone precursors and are valuable intermediates in reactions such as the Fischer indole (B1671886) synthesis, where they lead to regioselective product formation acs.org. Similarly, haloacetylated enol ethers serve as precursors for the chemo- and regioselective synthesis of various heterocyclic compounds through cyclocondensation reactions researchgate.net.

The ability to control regioselectivity is critical. For unsymmetrical ketones like 2-butanone, enolization can lead to two different enol isomers. The choice of base, solvent, and temperature significantly influences whether the kinetically favored (less substituted) or thermodynamically favored (more substituted) enol or enolate is formed.

Mechanistic Investigations of this compound Generation Reactions

Detailed mechanistic investigations are crucial for understanding the formation and reactivity of transient species like this compound. These studies often employ a combination of experimental techniques and computational chemistry.

Keto-Enol Tautomerization Mechanisms: The mechanism of keto-enol tautomerization, particularly for acetone and this compound, has been extensively studied researchgate.netrsc.orglibretexts.org. In acid-catalyzed α-halogenation of ketones, which proceeds via an enol intermediate, the rate-determining step has been identified as the removal of an α-hydrogen to form the enol libretexts.org. Experimental evidence, such as the observation that the rates of chlorination, bromination, and iodination of acetone are identical and independent of halogen concentration, supports that the enol formation is the slow step libretexts.org.

Kinetic and Isotope Effect Studies: Kinetic studies provide insights into reaction rates and rate-determining steps. For enolization reactions mediated by s-block metal amide reagents, kinetic studies combined with NMR spectroscopy and crystallographic analyses have elucidated the mechanism, indicating that a three-coordinated precomplex between the amide and ketone is a key intermediate nd.edu. Large primary isotope effects (e.g., kH/kD values of 2.6–3.1) confirm that the breaking of the carbon-hydrogen bond is the rate-determining step in the enolization of ketones with Grignard reagents, suggesting a moderate degree of C-H bond stretching in the transition state rsc.org.

Computational Chemistry: Ab initio and Density Functional Theory (DFT) computations are indispensable tools for exploring the potential energy surfaces of enolization reactions, elucidating transition states, and interpreting experimental spectroscopic data cdnsciencepub.comresearchgate.netrsc.org. These computational methods have been used to interpret the IR absorption spectra of matrix-isolated this compound and its perdeutero analogue, providing detailed structural and vibrational information cdnsciencepub.comcdnsciencepub.com. Furthermore, theoretical kinetic studies investigate the unimolecular keto-enol tautomerization of this compound to acetone, including pressure effects and implications in pyrolysis researchgate.net.

Intrinsic Chemical Reactivity and Transformation Mechanisms of Propen 2 Ol

Kinetic and Thermodynamic Analysis of Enol-Keto Tautomerism (Propen-2-ol to Acetone)

This compound exists in a dynamic equilibrium with its more stable keto tautomer, acetone (B3395972) (propan-2-one). vaia.comlibretexts.org This reversible interconversion, known as keto-enol tautomerism, is a fundamental process in organic chemistry. vaia.com

Thermodynamically, the keto form (acetone) is significantly favored over the enol form (this compound). The stability difference is typically in the range of 45–60 kJ/mol, primarily attributed to the inherent strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form. libretexts.org For acetone, the equilibrium heavily lies towards the keto tautomer, with acetone comprising over 99.999% of the equilibrium mixture under normal conditions. libretexts.org Computational studies have indicated that the enolization of acetone to this compound is an endoergic process, requiring approximately 50 kJ/mol of energy. vaia.com

This tautomerization process can be catalyzed by both acids and bases. vaia.comyoutube.comresearchgate.net In acidic conditions, protonation of the carbonyl oxygen or the double bond initiates the rearrangement, while in basic conditions, deprotonation of an alpha-hydrogen leads to the enolate intermediate, which then reprotonates to form the enol. vaia.com

Table 1: Thermodynamic Data for this compound / Acetone Tautomerism

| Compound (Tautomer) | Molecular Formula | PubChem CID | Relative Stability (kJ/mol) | % at Equilibrium (approx.) |

| This compound (Enol) | C₃H₆O | 141483 | +50 (endoergic) vaia.com | <0.001 libretexts.org |

| Acetone (Keto) | C₃H₆O | 180 | 0 (reference) libretexts.org | >99.999 libretexts.org |

Electrophilic Addition Reactions Involving the Enolic Double Bond

The enolic double bond of this compound is electron-rich due to the electron-donating effect of the adjacent hydroxyl group. researchgate.netrsc.org This enhanced electron density makes it highly susceptible to electrophilic attack, a characteristic shared with other alkenes, but with distinct regioselectivity influenced by the oxygen atom. youtube.comresearchgate.netwikipedia.org

Enols typically undergo electrophilic attack at the alpha-carbon, which is the carbon atom directly bonded to the hydroxyl group and part of the double bond. researchgate.netwikipedia.org One of the resonance forms of an enol places a lone pair of electrons and a negative charge on this alpha-carbon, effectively forming a carbanion nucleophile that readily reacts with electrophiles. researchgate.net

A common example of electrophilic reactivity involving enols is alpha-halogenation of carbonyl compounds. In such reactions, the carbonyl compound first tautomerizes to its enol form, often catalyzed by acid. The electron-rich enol then acts as a nucleophile, attacking the electrophilic halogen molecule (e.g., Br₂ or Cl₂). This leads to the formation of an intermediate, which subsequently loses a proton to yield the alpha-halogenated carbonyl compound. youtube.comresearchgate.netrsc.orgwikipedia.org This mechanism highlights the nucleophilic nature of the enolic double bond in the presence of electrophiles.

Nucleophilic Reactivity of this compound

This compound exhibits nucleophilic characteristics primarily through its oxygen atom and, in its enol/enolate forms, through its alpha-carbon. As an alcohol, the oxygen atom possesses lone pairs of electrons, enabling it to act as a nucleophile in various reactions, particularly when protonated to form a better leaving group or when deprotonated to form an alkoxide. illinois.eduacs.org

More specifically, the enol tautomer of carbonyl compounds, even in low concentrations, can act as a nucleophile. rsc.org While less nucleophilic than their deprotonated counterparts (enolates), enols can participate in important carbon-carbon bond-forming reactions such as the aldol (B89426) condensation and Mannich reactions. In these processes, the nucleophilic alpha-carbon of the enol attacks an electrophilic carbonyl carbon (in aldol reactions) or an iminium ion (in Mannich reactions), leading to the formation of new chemical bonds. rsc.org Furthermore, the enolate anion, formed by deprotonation of the alpha-hydrogen, is a potent nucleophile capable of undergoing SN2 reactions with appropriate alkyl halides, leading to alpha-alkylation products. wikipedia.org

Radical Chemistry and Polymerization Tendencies of this compound

The presence of a carbon-carbon double bond in the structure of this compound suggests its potential to undergo radical reactions, including polymerization. While this compound itself, being an enol, is prone to tautomerization to acetone, its derivatives or related structures demonstrate polymerization tendencies.

For instance, poly(isopropenyl alcohol) can be synthesized through the saponification of poly(isopropenyl acetate). Studies on the free radical polymerization of isopropenyl acetate (B1210297) under ambient conditions have shown that it yields homopolymers with very low molecular weights. However, achieving higher molecular weights for poly(isopropenyl acetate) is possible through high-pressure radical polymerization. Moreover, high molecular weight polymers can be synthesized by copolymerizing isopropenyl acetate with other monomers, such as vinyl acetate. This indicates that while the enol form might be unstable for direct homopolymerization, its derivatives can serve as monomers in radical polymerization processes.

It is important to distinguish this from the behavior of propan-2-ol (isopropyl alcohol), which has been studied as a chain-transfer agent in free radical polymerization, leading to a reduction in the molecular weight of the growing polymer chain. acs.org This highlights the different roles alcohols can play in radical chemistry depending on their specific structure.

Cycloaddition and Rearrangement Reactions of this compound

This compound and its enolic framework can participate in various pericyclic reactions, including cycloadditions and molecular rearrangements.

Cycloaddition Reactions: Cycloaddition reactions involve the concerted formation of new rings from two or more unsaturated molecules. The Diels-Alder reaction, a classic [4+2] cycloaddition, involves a conjugated diene and a dienophile (an alkene or alkyne). While this compound itself is not a diene, its enolic double bond can potentially act as a dienophile. Related compounds, such as enol ethers and enoldiazo compounds, are known to participate in various cycloaddition reactions, including [2+n] and [4+2] cycloadditions, forming carbocycles and heterocycles. nih.govwikipedia.org For example, enol ethers have been shown to undergo [4+2] cycloadditions with propyne (B1212725) iminium salts. The reactivity of enols in such reactions is often influenced by the presence of electron-withdrawing or electron-donating groups and can be catalyzed by Lewis or Brønsted acids. wikipedia.org

Rearrangement Reactions: this compound, as an enol, can undergo various rearrangement reactions, particularly under acidic conditions where carbocation intermediates might form from its keto tautomer. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, involve shifts of alkyl or aryl groups to more stable carbocation centers, often relieving ring strain or steric crowding. nih.gov A more specific example relevant to the isopropenyl alcohol moiety is the youtube.com Wittig rearrangement, which has been reported in the stereocontrolled synthesis of β-isopropenyl alcohol structures from cyclic furfuryl ethers. Additionally, the semipinacol rearrangement, which transforms unactivated allylic alcohols into α,α-disubstituted ketones, is another class of rearrangement that could be conceptually related to the reactivity of the allylic alcohol character within this compound's structure. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques for Propen 2 Ol

Propen-2-ol, the enol tautomer of acetone (B3395972), is a transient species of significant interest in various chemical and astrochemical contexts. nih.govresearchgate.net Due to its inherent instability and rapid tautomerization to the more stable keto form (acetone), its characterization requires sophisticated analytical techniques capable of detecting short-lived intermediates. researchgate.netnih.gov This article details the advanced spectroscopic methods employed for the detection, structural elucidation, and analysis of this compound and related unstable enols.

Theoretical and Computational Investigations of Propen 2 Ol

Quantum Chemical Analysis of Enol-Keto Tautomerism Energetics

The tautomeric equilibrium between propen-2-ol and acetone (B3395972) is a classic example of keto-enol tautomerism. Quantum chemical calculations have been instrumental in quantifying the energetic landscape of this transformation.

High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been employed to determine the relative stabilities of the two tautomers. acs.orgnih.gov These studies consistently show that acetone is the thermodynamically more stable isomer. The enthalpy of reaction for the isomerization of this compound to acetone has been calculated to be approximately -11.38 kcal/mol at 0 K and -12.92 kcal/mol at 298 K. kaust.edu.sa These theoretical values are in close agreement with experimental estimations. kaust.edu.sa

The stability of this compound is also influenced by its conformation. Ab initio calculations have identified that syn-planar conformations of simple enols, including this compound, are more thermodynamically stable in the gas phase than their anti-planar counterparts. aip.org The energy difference between the syn and anti forms of this compound is calculated to be about 1.4 kcal/mol, with the syn conformer being the more stable. aip.org

The energy barrier for the uncatalyzed keto-enol tautomerization is significant. Theoretical studies have placed this barrier at approximately 57.7 kcal/mol, highlighting the kinetic stability of this compound in the absence of a catalyst. kaust.edu.sa This high barrier explains the relatively slow rate of spontaneous interconversion.

Table 1: Calculated Energetic Properties of this compound/Acetone Tautomerism

| Parameter | Value (kcal/mol) | Level of Theory | Reference |

| Enthalpy of Reaction (0 K) | -11.38 | CCSD(T)/6-31+G(d,p) | kaust.edu.sa |

| Enthalpy of Reaction (298 K) | -12.92 | CCSD(T)/6-31+G(d,p) | kaust.edu.sa |

| Energy Difference (syn vs. anti this compound) | 1.4 | Not Specified | aip.org |

| Uncatalyzed Tautomerization Barrier | 57.7 | CCSD(T,FULL)/aug-cc-pVTZ//CCSD(T)/6-31+G(d,p) | kaust.edu.sa |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for detailed mapping of the reaction pathway for the this compound to acetone isomerization. By identifying the transition state (TS) structure, chemists can gain insight into the mechanism of this fundamental reaction.

For the unimolecular tautomerization, the transition state involves the intramolecular transfer of the hydroxyl proton to the adjacent carbon atom. The geometry of this TS has been optimized using various levels of theory. These calculations reveal a four-membered ring-like structure where the hydrogen atom is partially bonded to both the oxygen and carbon atoms.

The presence of catalysts can dramatically alter the reaction pathway and lower the activation barrier. For instance, water has been shown to facilitate the tautomerization through a cyclic mechanism. acs.org In this pathway, a water molecule acts as a proton shuttle, simultaneously donating a proton to the acetone oxygen and accepting a proton from the methyl group. acs.org This water-assisted mechanism has a significantly lower energy barrier compared to the uncatalyzed reaction. acs.org

Other catalysts, such as formic acid and the hydroperoxyl radical (HO₂), have also been investigated computationally. nih.govresearcher.life The HO₂ radical, for example, can induce a double hydrogen atom transfer, providing a much lower energy pathway for the tautomerism. nih.gov These studies highlight the importance of the chemical environment in dictating the kinetics of this compound isomerization.

Solvent Effects on this compound Stability and Reactivity via Molecular Dynamics Simulations

While gas-phase calculations provide fundamental insights, the behavior of this compound in solution is crucial for understanding its role in many chemical processes. Molecular dynamics (MD) simulations, often combined with quantum mechanical methods (QM/MM), are powerful tools for investigating solvent effects.

Simulations have shown that the keto form of acetone is generally more stable than the enol form in both the gas phase and in solution. researchgate.net The relative stability of the tautomers can be influenced by the polarity of the solvent. calstate.edu In polar solvents, the more polar keto form is typically favored to a greater extent. nih.gov

Ab initio molecular dynamics simulations have provided a detailed picture of the water-catalyzed tautomerization of acetone. researchgate.net These simulations reveal that the deprotonation of the carbon atom is the rate-limiting step and that short hydrogen-bonded chains of water molecules facilitate the proton transfer from the carbon to the oxygen atom. researchgate.net This demonstrates the active participation of the solvent in the reaction mechanism.

Electronic Structure and Bonding Analysis of the this compound Moiety

Analysis of the electronic structure provides a deeper understanding of the bonding and reactivity of this compound. The presence of the C=C double bond and the hydroxyl group defines its chemical character.

Ab initio calculations have been used to investigate the thermochemistry of this compound and its cation radical. aip.org These studies provide information on bond dissociation energies and heats of formation. For instance, the dissociation energy of the C-H bond in the methyl group of syn-propen-2-ol has been predicted to be 87.9 kcal/mol at the CCSD(T)/6-311+G(3df,2p) level of theory. aip.org

The electronic distribution in this compound is key to its reactivity. The oxygen atom of the hydroxyl group is a site of high electron density, making it susceptible to electrophilic attack. Conversely, the π-system of the double bond can act as a nucleophile. Computational studies have explored the formation of prereactive complexes, such as a strong OH···π hydrogen bond with the HO₂ radical, which can influence subsequent reaction pathways. nih.gov

Computational Catalysis Studies Relevant to this compound Formation and Transformation

Computational methods are extensively used to study the catalytic processes involved in the formation and conversion of this compound. These studies are critical for understanding its role in larger reaction networks, such as those in combustion and atmospheric chemistry.

The unimolecular and H-assisted tautomerism of this compound to acetone are key reactions in butanol combustion models. nih.govkaust.edu.sa Theoretical kinetic studies have provided accurate rate constants for these reactions over a wide range of temperatures and pressures. acs.orgnih.govkaust.edu.sa These calculations have shown that tunneling effects are significant, especially at lower temperatures. nih.govkaust.edu.sa

The catalytic effect of various species on the keto-enol tautomerization has been a major focus. As mentioned, water, formic acid, and HO₂ radicals have all been shown to lower the activation barrier for the isomerization of this compound. acs.orgnih.govresearcher.life For example, the HO₂-assisted process was found to have a much lower barrier than the unimolecular reaction, although it may not be competitive with other pathways under certain combustion conditions. nih.gov

Furthermore, computational studies have investigated the reactions of this compound with other important atmospheric and combustion species, such as the hydroxyl radical (OH). nih.gov These studies determine the mechanisms and kinetics of hydrogen abstraction from different sites on the this compound molecule, providing crucial data for kinetic modeling. nih.gov

Table 2: Computationally Investigated Catalysts for this compound Tautomerism

| Catalyst | Proposed Mechanism | Significance | Reference(s) |

| Water | Proton shuttle via a cyclic transition state | Lowers activation barrier, relevant in aqueous environments | acs.orgresearchgate.net |

| Formic Acid | Acid catalysis | Relevant in atmospheric chemistry | researcher.life |

| Hydroperoxyl Radical (HO₂) | Double hydrogen atom transfer | Significantly lowers the reaction barrier | nih.gov |

| Hydrogen Atom (H) | Stepwise addition-elimination | Important in combustion environments | kaust.edu.sa |

Mechanistic Studies of Propen 2 Ol Interconversions and Reactivity

Acid-Catalyzed Tautomerization Mechanisms of Propen-2-ol

Acid-catalyzed tautomerization of this compound to acetone (B3395972) is a two-step process involving proton transfer. The mechanism typically begins with the protonation of the carbon-carbon double bond of the enol by an acid catalyst jove.comjove.comlibretexts.orglibretexts.orglibretexts.orgleah4sci.comencyclopedia.pub. This protonation follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate, which is an oxonium ion libretexts.orgencyclopedia.pub.

The first step involves the nucleophilic attack of the enol's pi bond on the electrophilic proton supplied by the acid catalyst, forming a C-H bond at the alpha-carbon and creating a resonance-stabilized oxonium ion intermediate libretexts.orglibretexts.orglibretexts.org. In the second step, a base (often water in aqueous acidic solutions) deprotonates the oxygen atom of the oxonium ion, leading to the formation of the neutral keto form (acetone) and regenerating the acid catalyst libretexts.orglibretexts.orglibretexts.orgleah4sci.com. The equilibrium for keto-enol tautomerism generally favors the more stable keto isomer, as the carbon-oxygen double bond (C=O) is considerably stronger than the carbon-carbon double bond (C=C) found in the enol form jove.comlibretexts.orgleah4sci.com.

Table 1: Key Steps in Acid-Catalyzed Tautomerization of this compound

| Step | Description | Intermediate Formed |

| 1 | Protonation of the C=C double bond by acid catalyst. | Oxonium ion (protonated ketone) libretexts.orgencyclopedia.pub |

| 2 | Deprotonation of the oxygen atom by a base. | Keto form (Acetone) libretexts.orglibretexts.org |

Base-Catalyzed Tautomerization Mechanisms of this compound

Base-catalyzed tautomerization of this compound also proceeds via a two-step mechanism, but the order of proton transfer is reversed compared to acid catalysis libretexts.orglibretexts.orglibretexts.orgleah4sci.com. This pathway is initiated by the deprotonation of the hydroxyl hydrogen of the enol by a base libretexts.orglibretexts.orglibretexts.orgleah4sci.commasterorganicchemistry.com.

In the first step, the base removes the acidic proton from the hydroxyl group of this compound, forming an enolate anion libretexts.orglibretexts.orglibretexts.orgleah4sci.commasterorganicchemistry.com. This enolate is a resonance-stabilized intermediate where the negative charge is delocalized between the oxygen and the alpha-carbon masterorganicchemistry.com. The second step involves the protonation of the alpha-carbon of the enolate anion by a proton source (often water in aqueous basic solutions), which simultaneously reforms the carbonyl double bond, adds an alpha-hydrogen, and regenerates the base catalyst, yielding the keto form (acetone) libretexts.orglibretexts.orglibretexts.orgleah4sci.com. The formation of the enolate intermediate is a key feature of base-catalyzed keto-enol tautomerism masterorganicchemistry.com.

Table 2: Key Steps in Base-Catalyzed Tautomerization of this compound

| Step | Description | Intermediate Formed |

| 1 | Deprotonation of the hydroxyl hydrogen by a base. | Enolate anion libretexts.orglibretexts.orgmasterorganicchemistry.com |

| 2 | Protonation of the alpha-carbon by a proton source. | Keto form (Acetone) libretexts.orglibretexts.org |

Isotopic Labeling and Kinetic Isotope Effect Studies for Mechanistic Elucidation

Isotopic labeling and kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms, including the tautomerization of enols like this compound nih.govwikipedia.orgresearchgate.net. A KIE is observed as a change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes wikipedia.org. This change in rate provides insights into the bond-breaking and bond-forming steps in the transition state of a reaction wikipedia.orgnih.gov.

Deuterium (B1214612) (²H) is particularly significant for labeling studies due to its substantial relative mass difference compared to protium (B1232500) (¹H), which often leads to a measurable isotope effect researchgate.net. For instance, in studies of reaction mechanisms, deuterium substitution can affect reaction rates, allowing researchers to track chemical pathways . While specific KIE data for the tautomerization of this compound itself were not extensively detailed in the search results, the principle applies. For example, a primary deuterium isotope effect (kCH/CD = 2.7 ± 0.25) was observed when 2-deuterio-propan-2-ol was used in a ruthenium-catalyzed transfer hydrogenation, indicating that C-H bond cleavage occurred in the rate-determining step of that reaction researchgate.net. This demonstrates how KIEs are used to identify rate-limiting steps and confirm proposed mechanisms wikipedia.orgnih.gov. Isotopic labeling also allows for tracing the incorporation of deuterium into molecules and studying the influence of deuterium substitution on reaction rates .

Table 3: Applications of Isotopic Labeling and Kinetic Isotope Effects

| Application | Description |

| Mechanistic Elucidation | Identifying rate-determining steps and confirming bond-breaking/forming events in transition states wikipedia.orgnih.gov. |

| Tracer Studies | Tracking the pathways of chemical reactions and biological processes by observing deuterium incorporation . |

| Kinetic Studies | Comparing reaction rates between isotopically labeled and unlabeled compounds to determine KIEs wikipedia.org. |

Influence of Specific Catalytic Species on this compound Reaction Dynamics

The reaction dynamics and interconversion rates of this compound can be significantly influenced by the presence of specific catalytic species. Beyond the general acid and base catalysis discussed, certain radical species and metal complexes can play a role.

For instance, theoretical studies have shown that hydrogen and hydroperoxyl (HO₂) radicals can induce a step-wise mechanism for the tautomerization of this compound to acetone, with a lower energy barrier than the unimolecular tautomerization researchgate.net. HO₂ radicals specifically enhance tautomerization rates by forming prereactive complexes and increasing tunneling effects . This highlights the role of radical catalysis in influencing the kinetics of enol-keto interconversion.

While many studies focus on the reactivity of propan-2-ol (isopropyl alcohol) with various catalysts, the principles of how catalytic species influence reaction dynamics are broadly applicable. For example, in the context of propan-2-ol transformation, zirconia-based platinum catalysts modified with boron, tungsten, or molybdenum exhibit varying activities and selectivities mdpi.com. Surface acid sites on these catalysts tend to yield propene, while basic or redox properties lead to acetone mdpi.com. This illustrates how the acid-base and redox characteristics of a catalyst can steer the reaction pathway of similar alcohol/enol compounds towards different products. Ruthenium complexes have also been studied for their catalytic activity in transfer hydrogenation reactions involving propan-2-ol, showing concentration dependence and substituent effects on reaction rates researchgate.netrsc.orgrsc.org. These examples underscore the critical role of specific catalytic species in modulating the reaction dynamics and product distribution of this compound and related compounds.

Synthesis and Reactivity of Propen 2 Ol Derivatives and Stabilized Analogues

Strategies for Kinetic and Thermodynamic Stabilization of Enols

Enols typically exist in equilibrium with their more stable keto tautomers, with the equilibrium strongly favoring the keto form for simple carbonyl compounds like acetone (B3395972) (which is >99.999% keto tautomer). The stability difference, approximately 45–60 kJ/mol, is primarily attributed to the stronger carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form. libretexts.orglibretexts.org However, several strategies can be employed to stabilize enols, shifting the tautomeric equilibrium towards the enol form or allowing for their isolation.

Key Stabilization Mechanisms:

Conjugation: Extended conjugation, such as with aromatic rings or other double bonds, can significantly stabilize the enol form. For instance, 1-phenyl-1-propen-2-ol is a more stable enol tautomer of 1-phenyl-2-propanone due to conjugation with the phenyl ring. libretexts.orglibretexts.orglibretexts.org Similarly, aromaticity itself can lead to exclusive enol tautomer presence, as seen in the case of phenol, which is the enol tautomer of 2,4-cyclohexadienone. libretexts.orglibretexts.orglibretexts.org

Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol tautomer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the oxygen of the second carbonyl group. A classic example is 2,4-pentanedione, which exists as 85% enol under normal conditions due to this synergistic stabilization and conjugation of the alkene group with the carbonyl double bond. libretexts.orglibretexts.orglibretexts.org

Steric Hindrance: Bulky substituents around the enolic double bond can kinetically hinder the tautomerization process, making the enol form more persistent.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the alpha-carbon can stabilize the enolate anion, which is an intermediate in enol formation, thereby shifting the equilibrium towards the enol form. fiveable.me

Solvent Effects: While protic solvents typically stabilize the keto form through hydrogen bonding, specific solvent conditions can influence enol stability. Water molecules, for example, can reduce the energy barrier for keto-enol tautomerization by stabilizing transition states, facilitating the interconversion in certain environments like interstellar ice analogs. nih.gov

Table 1: Examples of Enol Stabilization Strategies

| Strategy | Example Compound | Effect on Equilibrium | Reference |

| Conjugation (Aromaticity) | Phenol | Exclusive enol tautomer | libretexts.orglibretexts.org |

| Conjugation (Phenyl Ring) | 1-phenyl-1-propen-2-ol | More stable enol tautomer | libretexts.orglibretexts.org |

| Intramolecular H-bonding | 2,4-Pentanedione | 85% enol form | libretexts.orglibretexts.org |

| Electron-Withdrawing Groups | (General) | Stabilizes enolate, favors enol formation | fiveable.me |

| Low Temperature/Matrix Isolation | Propen-2-ol (interstellar) | Allows observation of unstable enol tautomer | nih.govresearchgate.net |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves routes that either directly form the enol or trap it before it can tautomerize to the more stable keto form. Given the inherent instability of simple enols, synthetic efforts frequently focus on creating stabilized analogues.

Common Synthetic Approaches:

Iodo(III)functionalization of Alkynes: This method allows for the regio- and stereoselective synthesis of enol carboxylate, phosphate, and sulfonate esters. The reaction involves the combination of chlorobenziodoxole and a silver salt to generate a cationic iodine(III) electrophile, which activates alkynes and reacts with various nucleophiles like carboxylic acids, triethyl phosphate, and p-toluenesulfonic acid. The resulting β-iodo(III)enol esters can then serve as precursors for multisubstituted alkenes through sequential cross-coupling reactions. acs.org

Radiolysis of Acetone: this compound, the simplest enol tautomer of a ketone, has been prepared in low-temperature acetone ices upon exposure to energetic electrons. This experimental approach, combined with computational studies, demonstrates a method for generating thermodynamically unfavorable neutral isomers. nih.govresearchgate.netcdnsciencepub.com

Epoxide Ring Opening: Derivatives of propan-2-ol (which can be considered analogues of this compound in terms of their carbon backbone) are often synthesized via epoxide ring opening. For example, 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have been synthesized from epichlorohydrin (B41342) through a multi-step strategy involving epoxy ring opening with N-alkylanilines. nih.gov Similarly, 1-(benzo[d] Current time information in Bangalore, IN.americanelements.comdioxol-5-yl)propan-2-ol can be synthesized by nucleophilic ring-opening of enantiomerically pure propylene (B89431) oxide with a Grignard reagent, which introduces chirality at the secondary alcohol center.

Reaction of Acetophenones with Sulfoxonium Ylides: A series of 1,3-bis(1H-azol-1-yl)-2-aryl-2-propanols, which are structural analogues to antifungals like fluconazole, can be synthesized in a one-pot procedure by reacting 1-aryl-2-(1H-1,2,4-triazol-1-yl)- or 1-aryl-2-(1H-imidazol-1-yl)ethanones with dimethylsulfoxonium methide in the presence of 1,2,4-triazole (B32235) or imidazole. researchgate.net

Multicomponent Reactions (MCRs): Amide-stabilized enols have been successfully employed as acid components in enol-Ugi reactions, leading to the synthesis of triamides through a five-component process. mdpi.com

Table 2: Synthetic Methods for this compound Derivatives

| Method | Starting Materials | Products/Derivatives | Key Features | Reference |

| Iodo(III)functionalization of Alkynes | Alkynes, Chlorobenziodoxole, Silver salt, Nucleophiles | Enol carboxylate, phosphate, sulfonate esters | Regio- and stereoselective; precursors for multisubstituted alkenes | acs.org |

| Radiolysis of Acetone | Acetone, Energetic electrons | This compound | Low-temperature conditions; generates thermodynamically unfavorable isomers | nih.govresearchgate.net |

| Epoxide Ring Opening | Epichlorohydrin, N-alkylanilines | 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives | Multi-step, catalyst-mediated | nih.gov |

| Propylene oxide, Grignard reagents | 1-(benzo[d] Current time information in Bangalore, IN.americanelements.comdioxol-5-yl)propan-2-ol | Nucleophilic ring-opening, introduces chirality | ||

| Reaction with Sulfoxonium Ylides | 1-aryl-2-(1H-azolyl)ethanones, Dimethylsulfoxonium methide | 1,3-bis(1H-azol-1-yl)-2-aryl-2-propanols | One-pot procedure, antifungal analogues | researchgate.net |

| Enol-Ugi Reactions (MCR) | Amide-stabilized enols, Aldehydes, Amines, Isocyanides | Triamides | Five-component condensation | mdpi.com |

Stereochemical Aspects in this compound Derivative Synthesis and Reactions

Stereochemistry plays a crucial role in the synthesis and reactivity of this compound derivatives, particularly when chiral centers are present or when specific geometric isomers of the enol are desired.

Chiral Auxiliaries: Chiral propan-2-ol derivatives can serve as chiral auxiliaries in asymmetric synthesis. For example, 2-(piperidin-2-yl)propan-2-ol (B7894199) hydrochloride is utilized in aldol (B89426) reactions to influence the stereochemical outcome, producing enantiomerically enriched compounds. smolecule.com

Asymmetric Synthesis Techniques: The synthesis of specific stereoisomers, such as (1S,2S)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol, can be achieved through asymmetric synthesis techniques that allow for the control of the stereochemistry at chiral centers. ontosight.ai

Regio- and Stereoselective Enol Ester Synthesis: The iodo(III)functionalization of alkynes allows for the regio- and stereoselective synthesis of enol carboxylate, phosphate, and sulfonate esters. This method ensures the formation of specific double bond geometries (e.g., E or Z) in the enol derivative. acs.org

Stereoselective Enol Triflate Formation: Highly stereoselective methods have been developed for synthesizing (Z)- and (E)-enol triflates from substituted acetoacetate (B1235776) derivatives. Conditions such as the choice of base (e.g., aqueous LiOH for (Z)-enol triflates, aqueous tetramethylammonium (B1211777) hydroxide (B78521) for (E)-enol triflates) and solvent can dictate the stereochemical outcome, often yielding products with high purity. organic-chemistry.org

Kinetic vs. Thermodynamic Control of Enolates: In the formation of enolates from unsymmetrical ketones, kinetic deprotonation (e.g., with LDA at low temperatures) can lead to the less substituted, kinetically favored enolate, while thermodynamic deprotonation (e.g., at higher temperatures or with bulkier bases) can lead to the more substituted, thermodynamically favored enolate. This control over enolate geometry is crucial for subsequent stereoselective reactions.

Enantioselective Tautomerization: Research has explored enantioselective tautomerization of metastable enols, indicating that specific catalysts or conditions can induce chirality during the interconversion process. acs.org

Ring-Opening Reactions with Stereocontrol: In the synthesis of indolizidine derivatives from 1-(2-quinolyl)-2-propen-1-ol, subsequent ring-opening reactions of intermediate epoxides have demonstrated high diastereoselectivity and regioselectivity, leading to products with defined stereochemistry at multiple centers. acs.org

Table 3: Stereochemical Outcomes in this compound Derivative Synthesis

| Reaction Type | Substrate/Reagent | Stereochemical Outcome | Reference |

| Iodo(III)functionalization of Alkynes | Alkynes | Regio- and Stereoselective Enol Esters | acs.org |

| Enol Triflate Synthesis from Acetoacetates | Substituted Acetoacetate derivatives | (Z)- or (E)-Enol Triflates (high selectivity) | organic-chemistry.org |

| Nucleophilic Ring-Opening of Propylene Oxide | Enantiomerically pure propylene oxide, Grignard reagent | Chiral secondary alcohol (R- or S-configuration) | |

| Enolate Formation (Kinetic vs. Thermodynamic) | Unsymmetrical Ketones | Kinetic (less substituted) or Thermodynamic (more substituted) enolate | |

| Chiral Auxiliary in Aldol Reactions | 2-(Piperidin-2-yl)propan-2-ol hydrochloride | Influences stereochemical outcome, enantiomeric enrichment | smolecule.com |

Applications of Propen 2 Ol in Advanced Organic Synthesis

Propen-2-ol as a Reactive Intermediate in Complex Molecule Construction

This compound (isopropenyl alcohol) functions as a crucial reactive intermediate, particularly in reactions where the direct use of acetone's enolate might be challenging or less selective. Its transient nature means it is often generated in situ and immediately consumed in subsequent reactions, preventing its tautomerization back to acetone (B3395972). This strategy allows for the precise introduction of the isopropenyl group, which can then be further elaborated into more complex structures. For instance, isopropenyl esters, such as isopropenyl acetate (B1210297), serve as eco-friendly acylating agents. researchgate.net These esters can participate in reactions where the isopropenyl synthon's unsaturation is selectively exploited for electrophilic, radical additions, or metal-catalyzed cross-coupling reactions, ultimately contributing to the construction of intricate molecular architectures. researchgate.net The co-formation of acetone during reactions involving isopropenyl esters can also drive tandem esterification-acetalization processes, showcasing their utility in complex molecule synthesis. researchgate.net

Synthetic Utility in Stereoselective C-C Bond Formation Reactions

The ability to control stereochemistry is paramount in organic synthesis, especially in the creation of complex natural products and pharmaceuticals. This compound, or its synthetic equivalents, contribute to stereoselective carbon-carbon bond formation. One notable example involves the stereocontrolled synthesis of β-isopropenyl alcohol moieties. This has been achieved using methodologies such as the wikipedia.orgebi.ac.uk Wittig rearrangement of cyclic furfuryl ethers. acs.org This rearrangement allows for the precise control over the relative configuration of newly formed stereocenters, leading to the desired anti- and syn-β-isopropenyl alcohol functionalities. acs.org Such strategies are vital for building specific chiral frameworks within larger molecules.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, characterized by rings containing atoms other than carbon (e.g., nitrogen, oxygen, sulfur), are ubiquitous in natural products, pharmaceuticals, and materials science. This compound, or its related species, can participate in the formation of these rings. While direct examples of this compound (isopropenyl alcohol) itself as a direct precursor in heterocyclic synthesis are less common due to its instability, its more stable derivative, isopropyl alcohol (propan-2-ol), is frequently employed as a solvent in the synthesis of various heterocyclic compounds, including S-heterocyclic compounds and benzodiazepines. clockss.orgresearchgate.netclockss.orgmsu.eduorgsyn.org In some cases, the in situ generation or the reactivity of the isopropenyl moiety (derived from this compound) can be leveraged for cyclization reactions. For example, the photostimulated reductive cyclization of o-nitrophenylazo dyes to benzotriazoles has been successfully carried out in isopropyl alcohol, suggesting a role for related alcoholic species in facilitating such transformations, potentially through radical or radical anion pathways. clockss.org

Generation and Trapping Strategies for this compound in Multistep Organic Syntheses

Given the inherent instability of this compound (prop-1-en-2-ol), its effective utilization in multistep organic syntheses often relies on sophisticated generation and trapping strategies. The most common approach involves generating this compound in situ from a more stable precursor, allowing it to react immediately with an electrophile or participate in a desired transformation before it can tautomerize to acetone.

Common Strategies Include:

Isopropenyl Esters as Equivalents: As mentioned, isopropenyl acetate is a widely used and stable precursor. It can act as an acylating agent, and its reactivity is tuned to release the isopropenyl moiety or its equivalent upon reaction, often with the irreversible formation of acetone as a byproduct, which drives the reaction forward. researchgate.net This strategy is particularly useful for transesterification reactions and other acylations. researchgate.net

Enol Ether Chemistry: Stable enol ethers of acetone can be synthesized and then cleaved or reacted to generate the transient enol or its reactive intermediate, which is then trapped by another reagent.

Controlled Tautomerization: In specific reaction environments, typically under carefully controlled acidic or basic conditions, acetone can be induced to form its enol tautomer, this compound, which is then immediately reacted with a suitable trapping agent (e.g., an electrophile).

Wittig Rearrangements: As seen in stereoselective synthesis, specific rearrangements can generate the β-isopropenyl alcohol moiety, which is then incorporated into the target molecule. acs.org

These strategies highlight the importance of understanding the chemical properties of this compound and designing synthetic routes that circumvent its instability, thereby harnessing its unique reactivity for the efficient construction of complex organic molecules.

Environmental and Atmospheric Chemistry of Propen 2 Ol

Atmospheric Formation and Degradation Pathways of Enolic Compounds

Enolic compounds, including Propen-2-ol, are emerging as trace atmospheric components with potential implications for the formation of organic acids in the atmosphere. Their presence in the atmosphere can arise from various sources, including direct emissions from combustion processes or as intermediates in the atmospheric oxidation of other volatile organic compounds (VOCs). For instance, enols can be formed through the decomposition of unsaturated hydroperoxy aldehydes via photolysis. copernicus.orgacs.orgresearchgate.net

The primary atmospheric degradation pathways for enolic compounds involve reactions with key atmospheric oxidants, predominantly the hydroxyl radical (•OH) and ozone (O₃). unimelb.edu.aufigshare.comacs.orgacs.orgnih.govscielo.br

Hydroxyl Radical (•OH)-Initiated Oxidation: This is a major removal pathway for enols. The reaction typically proceeds via the addition of the •OH radical to the carbon-carbon double bond (π-system) of the enol. This addition forms C-centered radicals, which then rapidly react with atmospheric oxygen (O₂) to yield peroxyl radicals. These peroxyl radicals can subsequently undergo complex fragmentation and isomerization reactions, leading to the formation of various oxygenated products, including organic acids (such as formic acid), formaldehyde, and the regeneration of hydroxyl (•OH) or hydroperoxyl (HO₂•) radicals. For vinyl alcohol (ethenol), the simplest enol, •OH addition occurs at both the α (66%) and β (33%) carbons of the π-system. unimelb.edu.aufigshare.comacs.org

Ozonolysis: Enols, possessing an alkenic double bond, are susceptible to reaction with ozone. This process typically begins with the electrophilic addition of O₃ to the C=C bond, forming a primary ozonide (POZ). The POZ is highly unstable and rapidly decomposes to form carbonyl compounds and Criegee intermediates (carbonyl oxides). This ozonolysis pathway can also contribute to the atmospheric burden of organic acids. For example, ozonolysis of vinyl alcohol is predicted to be an efficient process for producing formic acid and peroxyformic acid in the atmosphere. acs.orgnih.govresearchgate.netresearchgate.net

Photochemical Reactivity of this compound in Atmospheric Environments

This compound, as a secondary alcohol with an unsaturated bond, exhibits significant photochemical reactivity in atmospheric environments, primarily driven by its reactions with the hydroxyl radical. Its atmospheric degradation is predominantly initiated by photochemically-produced hydroxyl radicals. oecd.orgalberta.ca

While direct photolysis is generally not considered a significant transformation process for alcohols like propan-2-ol (isopropanol), its reactivity with radical species dictates its atmospheric fate. oecd.org Studies on simpler enols, such as vinyl alcohol, indicate a relatively short atmospheric lifetime in the presence of tropospheric hydroxyl radicals, estimated to be around 4 hours. unimelb.edu.aufigshare.comacs.org This rapid removal suggests that this compound, being an enol, would also have a comparable short lifetime in the presence of sufficient •OH concentrations.

Role in Atmospheric Oxidation Processes and Tropospheric Chemistry

A key contribution of enols to atmospheric chemistry is their potential to serve as a source of organic acids. Formic acid (FA) and peroxyformic acid (PA) are significant products formed from the atmospheric oxidation of enols, which may help compensate for the "missing" organic acids in atmospheric models. unimelb.edu.aufigshare.comacs.orgacs.orgnih.gov

Furthermore, the oxidation of enols can lead to the recycling of HOx radicals (•OH and HO₂•). This recycling mechanism is crucial as HOx radicals are central to the self-cleaning capacity of the atmosphere, initiating the degradation of many pollutants. figshare.com The formation of secondary organic aerosols (SOA) is another important aspect where the atmospheric transformation of volatile organic compounds, including enols and phenolic compounds (which share some reactive characteristics), plays a role. mdpi.commdpi.comnih.gov

Interactions with Atmospheric Oxidants and Radical Species

This compound, like other enols, interacts with various atmospheric oxidants and radical species, leading to its degradation and the formation of secondary products.

Hydroxyl Radical (•OH): The reaction of •OH with unsaturated alcohols, including this compound, primarily involves addition to the carbon-carbon double bond. This addition leads to the formation of carbon-centered radicals. For saturated alcohols, hydrogen atom abstraction from C-H bonds is the dominant pathway, with abstraction from the O-H group being negligible. scielo.brcopernicus.org Given this compound's enolic structure, the addition mechanism to the double bond is expected to be a major route, similar to other unsaturated alcohols. researchgate.netresearchgate.net

Rate Coefficients: For 2-propanol (isopropanol), a saturated isomer, the rate coefficient for reaction with OH radicals at 298 K is approximately 5.81 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. scielo.br While this compound has a double bond, which typically increases reactivity towards OH addition, specific rate constants for this compound itself are less commonly reported than for simpler enols like vinyl alcohol.

Products: The subsequent reactions of the formed radicals with O₂ can lead to various oxygenated products. For vinyl alcohol, major products include formic acid, formaldehyde, and glycolaldehyde. figshare.com

Ozone (O₃): Ozonolysis of enols involves an electrophilic addition to the C=C bond, forming primary ozonides (POZs) that then decompose. This process can generate carbonyl compounds and Criegee intermediates. acs.orgnih.govresearchgate.netresearchgate.net

Nitrate (B79036) Radical (NO₃): While •OH is generally the most important oxidant during daylight hours, the nitrate radical can play a significant role in the night-time atmospheric chemistry of certain organic compounds, including some enols. gdut.edu.cn

The table below summarizes some kinetic data for the reaction of alcohols with the hydroxyl radical and their estimated atmospheric half-lives, providing context for the reactivity of this compound.

Table 1: Kinetic Data for OH Reaction with Selected Alcohols at ~298 K

| Alcohol | OH Reaction Rate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life (days)ᵃ |

| Methanol | 0.90 ± 0.09 scielo.br | 8.6 scielo.br |

| Ethanol | 3.04 ± 0.25 scielo.br | 2.4 scielo.br |

| 1-Propanol | 5.64 ± 0.48 scielo.br | 1.5 scielo.br |

| 2-Propanol | 5.69 ± 1.09 scielo.br | 1.4 scielo.br |

| Allyl Alcohol | 45.0 ± 6.0 researchgate.net | ~0.18 (calculated)ᵇ |

ᵃ Calculated assuming an average tropospheric OH concentration of 1.0 x 10⁶ molecule cm⁻³. scielo.br ᵇ Calculated from the rate coefficient provided in researchgate.net (4.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and an average OH concentration of 1.0 x 10⁶ molecule cm⁻¹.

Emerging Research Frontiers and Future Perspectives for Propen 2 Ol

Novel Methodologies for Enhanced Enol Stabilization

Enols are generally less stable than their corresponding keto forms due to the higher bond energy of the C=O double bond compared to the C=C double bond. wikipedia.orgfiveable.me However, strategies are being developed to enhance the stability of enols, including propen-2-ol, to facilitate their use in synthesis. Key methodologies include:

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize enol forms, particularly in 1,3-dicarbonyl compounds where a stable six-membered ring structure can form. orgosolver.comwikipedia.orgstackexchange.com This principle can be applied to design systems that promote hydrogen bonding interactions to stabilize this compound in solution or on surfaces. Studies have shown that multiple hydrogen bonding interactions between coadsorbed molecules on surfaces can lower the activation barrier for keto-enol tautomerization and stabilize enol species. acs.org

Steric Hindrance: While bulky substituents near the carbonyl group can sometimes favor enol formation by reducing steric repulsion, bulky substituents on the alpha-carbon of the enol can destabilize it due to steric repulsion. fiveable.mefiveable.mestackexchange.com Careful design of substituents can be crucial for achieving kinetic or thermodynamic stabilization.

Resonance Stabilization: Delocalization of electron density through resonance can significantly stabilize enols. Phenols, for instance, are highly stable enols due to the aromaticity of the ring system. orgosolver.comwikipedia.org While this compound itself does not possess inherent aromaticity, strategies involving conjugation with other pi systems could be explored to enhance its resonance stabilization.

Metal Coordination: Metal coordination can play a role in stabilizing enol intermediates. In certain catalytic processes, transition metals can form metal enolates, which are stabilized intermediates that can then undergo further reactions. acs.orgrsc.orgmdpi.com

Development of Advanced Catalytic Systems for Enol-Mediated Transformations

This compound and other enols act as nucleophiles in various organic reactions, making their catalytic generation and transformation a crucial area of research. Advanced catalytic systems are being developed to control the selectivity and efficiency of enol-mediated reactions.

Transition Metal Catalysis: Transition metal complexes are widely used to catalyze reactions involving enols and enolates. Palladium-catalyzed reactions, for example, have been employed for the oxidation of alkyl enol ethers to α,β-unsaturated aldehydes and for the formation of furans and dihydrofurans. acs.org Other noble metals like platinum, copper, silver, and nickel, often supported on metal oxides or zeolites, are being investigated for the oxidative conversion of isopropyl alcohol (the keto form of this compound) to acetone (B3395972). cdnsciencepub.comscielo.brdoubtnut.comlew.roscielo.brresearchgate.net

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal-based catalysis, often providing more environmentally benign and enantioselective pathways. acs.orgrsc.orgmdpi.comorganic-chemistry.orgthieme-connect.com Chiral organocatalysts, such as squaramide-containing tertiary amines, have been successfully used in enantioselective intramolecular oxa-Michael reactions involving enols. acs.org Singly Occupied Molecular Orbital (SOMO) catalysis, employing chiral secondary amine catalysts, has enabled enantioselective α-enolation of aldehydes with enol silanes. rsc.orgorganic-chemistry.org

Acid-Base Catalysis: Both acid and base catalysis play fundamental roles in keto-enol tautomerism and subsequent enol reactions. Acids catalyze the tautomerization by protonating the carbonyl oxygen, making the alpha-carbon more acidic, while bases deprotonate the alpha-hydrogen to form enolates. fiveable.me Understanding and precisely controlling these acid-base properties on catalyst surfaces, such as metal oxides (TiO2, ZrO2, CeO2) and modified carbons, is critical for selective transformations of propan-2-ol (isopropyl alcohol). capes.gov.brresearchgate.net

Integration of this compound Chemistry with Flow Chemistry and Microreactor Technologies

The inherent instability of many enols necessitates rapid reaction and processing, making flow chemistry and microreactor technologies highly suitable for this compound chemistry. These technologies offer advantages in terms of reaction control, safety, and scalability.

Enhanced Reaction Control: Microreactors provide precise control over reaction parameters such as temperature, mixing, and residence time, which are crucial for handling reactive intermediates like enols. researchgate.netchemistryviews.org

Improved Productivity and Selectivity: Flow chemistry can lead to improved reaction rates and yields, as demonstrated in microfluidic visible-light Paternò–Büchi reactions of enol ethers, which achieved high yields and diastereoselectivities. researchgate.netchemistryviews.orgdntb.gov.uaresearchgate.net The continuous flow setup allows for efficient in-situ generation and immediate consumption of transient enolic species, minimizing their decomposition.

Scalability: Microfluidic systems can be scaled up by numbering-up (parallelization of multiple microreactors), offering a practical approach for industrial production of compounds derived from enol chemistry. chemistryviews.org

Advanced Spectroscopic Probes for Real-time Observation of Enolic Species

Direct observation and characterization of transient enolic species like this compound are challenging due to their short lifetimes. Advanced spectroscopic techniques are vital for understanding their formation, reactivity, and stabilization mechanisms in real-time.

In-situ FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying reaction mechanisms and identifying intermediates on catalyst surfaces. It has been used to investigate the oxidation of isopropyl alcohol over metal oxides, providing insights into the formation of adsorbed intermediates, including enolates. researchgate.netrsc.orgacs.orgrsc.orgncl.ac.uk

Time-Resolved Spectroscopy: Techniques like time-resolved UV-Vis, NMR, and Raman spectroscopy can provide kinetic and structural information on enol tautomerization and subsequent reactions. These methods allow researchers to monitor the dynamic equilibrium between keto and enol forms and track the consumption of enols in catalytic cycles.

Computational Spectroscopy: Complementary to experimental methods, computational spectroscopy (e.g., DFT calculations) can predict spectroscopic signatures of enols and transition states, aiding in the interpretation of experimental data and providing deeper mechanistic understanding. organic-chemistry.org

Bio-inspired Approaches to Enol Chemistry and Catalysis

Nature has evolved highly efficient enzymatic systems that utilize enolic intermediates in various metabolic pathways, particularly in carbohydrate metabolism. Bio-inspired approaches aim to mimic these natural processes to develop novel and sustainable catalytic strategies for enol chemistry.

Enolase Mimics: Enzymes like enolase catalyze the reversible dehydration of 2-phosphoglycerate to phosphoenolpyruvate, involving an enolic intermediate. wikipedia.org Studying the active site architecture and catalytic mechanisms of such enzymes can inspire the design of synthetic catalysts that promote enolization and subsequent reactions with high efficiency and selectivity.

Biomimetic Catalysis: Developing biomimetic catalysts that replicate the precise control over proton transfer and substrate activation seen in enzymes could lead to breakthroughs in stabilizing and reacting with this compound under mild, environmentally friendly conditions. This could involve catalysts that utilize cooperative acid-base sites or metal centers in a manner analogous to metalloenzymes.

Enzyme-Catalyzed Enolization: Exploring the direct application of engineered enzymes or enzyme mimetics for the controlled generation and transformation of this compound could open new avenues for sustainable chemical synthesis.

Q & A

Q. What computational strategies best predict the tautomeric equilibrium between this compound and acetone?

- Methodological Answer : Employ coupled-cluster (CCSD) methods with large basis sets to calculate relative energies, as demonstrated in studies showing this compound is 24.070 kcal/mol higher in energy than acetone. Validate results using active-space CCSD to reduce computational cost while maintaining accuracy (23.766 kcal/mol difference) . Compare with density functional theory (DFT) or MP2 approximations to assess method-dependent biases.

Q. How can researchers reconcile discrepancies between experimental vibrational spectra and computational predictions for this compound?

- Methodological Answer : Re-examine computational parameters (e.g., basis set adequacy, solvent effects in DFT). Experimentally, ensure sample purity and correct assignment of peaks (e.g., O-H stretching vs. C=C vibrations). Use isotopic labeling or temperature-dependent studies to resolve overlapping signals. Cross-validate with ab initio molecular dynamics simulations .

Q. What methodologies are optimal for studying the reaction mechanisms of this compound in acid-catalyzed transformations?

- Methodological Answer : Combine kinetic isotope effects (KIEs) and computational transition-state modeling (e.g., DFT-based NEB calculations) to identify rate-determining steps. Use in-situ spectroscopic monitoring (e.g., Raman, UV-Vis) to track intermediate formation. For ambiguous pathways, employ isotopic labeling (e.g., O) to trace oxygen migration .

Q. How should researchers design a systematic review to evaluate this compound’s role in asymmetric catalysis?

- Methodological Answer : Define search criteria (databases: SciFinder, Reaxys; keywords: “this compound,” “enantioselective synthesis”). Use PICO (Population, Intervention, Comparison, Outcome) frameworks to filter studies. Tabulate data on catalytic efficiency (TON, TOF), enantiomeric excess (ee), and substrate scope. Critically assess bias via Cochrane Collaboration tools or PRISMA guidelines .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing conflicting kinetic data in this compound oxidation studies?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading). Use ANOVA to compare datasets from independent studies. If outliers persist, conduct meta-analysis with random-effects models to account for heterogeneity. Validate hypotheses through controlled replication experiments .

Q. How can researchers ensure computational models of this compound’s electronic structure align with experimental X-ray crystallography data?

- Methodological Answer : Perform Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM) on crystallographic data to map electron density. Compare with molecular electrostatic potential (MEP) surfaces from DFT. Adjust computational models (e.g., inclusion of dispersion corrections) to minimize deviations .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data sharing and reproducibility in this compound research?

- Methodological Answer : Deposit raw data (spectra, crystallographic files) in public repositories (e.g., Cambridge Structural Database, Zenodo). Document instrument settings and software versions (e.g., Gaussian 16 revision). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.